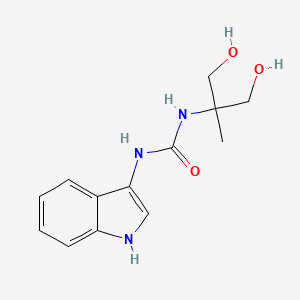

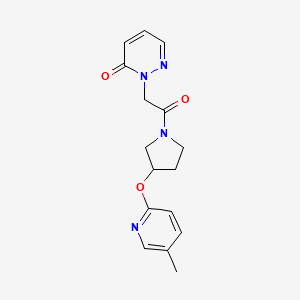

N-(4-甲基-3-丙-2-炔基-1,3-苯并噻唑-2-亚烷基)-2,3-二氢-1,4-苯并二恶杂环-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives has been a subject of interest due to their diverse biological activities. In the context of N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, similar compounds have been synthesized through various methods. For instance, a series of N-substituted imidazolylbenzamides were synthesized and showed promising cardiac electrophysiological activity, indicating the potential of benzothiazole derivatives in medical applications . Additionally, N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, highlighting the importance of non-covalent interactions in the properties of these compounds . Novel (4-oxothiazolidine-2-ylidene)benzamide derivatives were also synthesized using a one-pot, multicomponent method, showcasing the versatility of synthetic approaches for benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial in determining their physical and chemical properties, as well as their biological activity. The crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . Such detailed structural analysis is essential for understanding the behavior of N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and similar compounds.

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can be inferred from the synthesis and reactions of related compounds. For example, biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole, indicating the reactivity of the benzothiazole moiety with acid chlorides . Similarly, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved cyclocondensation reactions, demonstrating the potential for complex reactions involving benzothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The 1,3-benzothiazole moiety in the compound 1,3-benzothiazole-6-carboxamidinium chloride dihydrate is inclined to the 6-amidine group, which affects the compound's hydrogen bonding and overall three-dimensional network . Such structural features are likely to impact the solubility, stability, and reactivity of related compounds like N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Additionally, the antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide were evaluated, suggesting that the biological properties of these compounds are significant and can be tailored through structural modifications .

科学研究应用

利尿活性

苯并噻唑衍生物,如 N-{(取代)1,3-苯并噻唑-2-基}-1,1'-联苯-4-甲酰胺,已被合成并评估其利尿活性。在这些化合物中,特定的化合物表现出有希望的利尿特性,表明苯并噻唑衍生物在开发新的利尿剂方面具有潜力 M. Yar & Zaheen Hasan Ansari, 2009.

杀虫活性

已经探索了某些化合物中 N'-苯甲酰基转化为苯并杂环羰基的转化,以研究苯并噻唑衍生物作为杀虫剂的潜力。一些衍生物表现出很高的杀虫活性,优于某些商业杀虫剂,突出了苯并噻唑衍生物在害虫管理中的潜在应用 Yoshihiro. Sawada et al., 2003.

氰化物阴离子的化学传感器

苯并噻唑衍生物已被合成并研究了它们作为氰化物阴离子的化学传感器的能力。某些化合物表现出通过颜色变化和荧光猝灭识别氰化物阴离子的能力,肉眼可以观察到。这表明苯并噻唑衍生物在开发用于环境和分析应用的灵敏且选择性的化学传感器方面具有实用性 Kangnan Wang et al., 2015.

属性

IUPAC Name |

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-3-9-22-18-13(2)5-4-6-17(18)26-20(22)21-19(23)14-7-8-15-16(12-14)25-11-10-24-15/h1,4-8,12H,9-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMNHJFMRXEVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)OCCO4)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

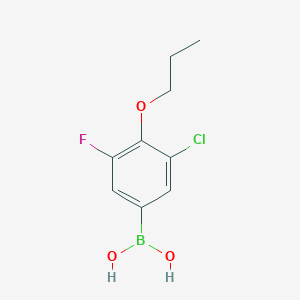

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

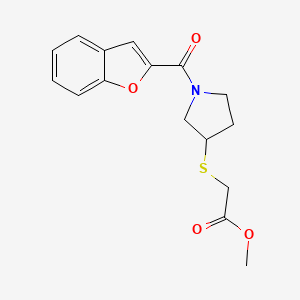

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)

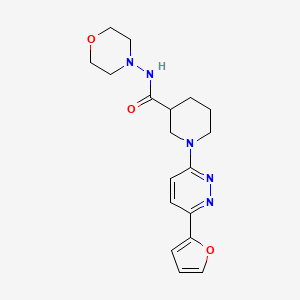

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)